Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine
Brand Name: Vulcanchem
CAS No.: 1525495-48-0
VCID: VC2734272
InChI: InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3
SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

CAS No.: 1525495-48-0

Cat. No.: VC2734272

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine - 1525495-48-0

Specification

CAS No. 1525495-48-0
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3
Standard InChI Key TXKFJDUXJFEDEN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2

Introduction

Chemical Identity and Basic Properties

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine is a nitrogen-containing organic compound characterized by its cyclopropyl and nitrobenzyl structural motifs. The compound features a secondary amine where a cyclopropyl group and a 2-methyl-5-nitrobenzyl group are attached to the nitrogen atom.

Identification Parameters

The compound is precisely identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identity Parameters of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

ParameterValue
CAS Number1525495-48-0
IUPAC NameN-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
PubChem CID82671969
InChIInChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3
SMILESCC1=C(C=C(C=C1)N+[O-])CNC2CC2

Structural Characteristics

The molecular structure of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine comprises three key components:

  • A cyclopropyl group (three-membered carbon ring)

  • A nitrobenzyl group with a methyl substituent at position 2

  • A secondary amine (-NH-) connecting these two moieties

Applications and Research Significance

Synthetic Building Block

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine serves as a valuable building block in organic synthesis. The presence of the cyclopropyl group, which is strained and highly reactive, enables various ring-opening reactions leading to functionalized products. Similarly, the nitro group can be reduced to an amine, offering further derivatization possibilities .

Chemical Probe Development

The unique structural features of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine make it potentially useful as a chemical probe for studying biological systems. The nitro group can serve as a photolabile protecting group or as a site for further functionalization with fluorescent tags or affinity labels.

Reactivity and Chemical Transformations

Nitro Group Reactions

The nitro group in Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can undergo various transformations:

  • Reduction to amine using catalytic hydrogenation (H₂/Pd-C), iron/acid, or tin(II) chloride

  • Conversion to nitroso compounds

  • Participation in nucleophilic aromatic substitution reactions

Cyclopropyl Group Transformations

The cyclopropyl moiety can participate in:

  • Ring-opening reactions with electrophiles or nucleophiles

  • Radical-mediated transformations

  • Strain-release driven conversions to larger rings or acyclic compounds

These transformations make Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine a versatile intermediate in complex molecule synthesis .

Analytical Methods for Characterization

Spectroscopic Analysis

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the cyclopropyl protons (typically 0.2-1.0 ppm), the methyl group (approximately 2.2-2.5 ppm), the benzylic methylene protons (4.0-4.5 ppm), and aromatic protons (7.0-8.5 ppm)

    • ¹³C NMR would display signals for the cyclopropyl carbons (typically 5-10 ppm), methyl carbon (around 20 ppm), benzylic carbon (around 50-55 ppm), and aromatic carbons (120-150 ppm)

  • Infrared (IR) Spectroscopy would show characteristic bands for:

    • N-H stretching (3300-3500 cm⁻¹)

    • Aromatic C-H stretching (3000-3100 cm⁻¹)

    • Aliphatic C-H stretching (2800-3000 cm⁻¹)

    • NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)

  • Mass Spectrometry would typically show:

    • Molecular ion peak at m/z 206

    • Fragment ions corresponding to the loss of the cyclopropyl group and other characteristic fragmentation patterns

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity assessment and quantification. Typical HPLC conditions might involve:

  • Column: C18 reverse phase

  • Mobile phase: Acetonitrile/water with 0.1% formic acid

  • Detection: UV at 254 nm and 280 nm

Future Research Directions

Synthetic Applications

Future research could explore the utility of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine in:

  • Developing novel heterocyclic scaffolds through cyclopropyl ring-opening/cyclization cascades

  • Creating functionalized building blocks for diversity-oriented synthesis

  • Serving as a precursor for novel nitrogen-containing compounds

Biological Evaluation

Investigating the biological properties of this compound and its derivatives could reveal:

  • Potential enzyme inhibitory activities

  • Antimicrobial or antifungal properties

  • Interactions with specific biological targets

Material Science Applications

The unique structural features could be exploited in:

  • Development of functional materials with specific electronic or optical properties

  • Creation of polymers with nitro-functionalized pendant groups

  • Design of molecular switches or sensors based on the nitro group reactivity

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